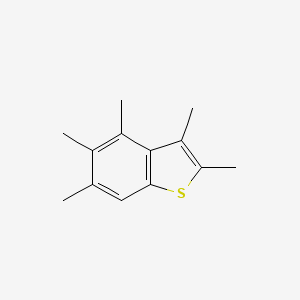

Benzo(b)thiophene, pentamethyl-

Description

Properties

CAS No. |

70021-46-4 |

|---|---|

Molecular Formula |

C13H16S |

Molecular Weight |

204.33 g/mol |

IUPAC Name |

2,3,4,5,6-pentamethyl-1-benzothiophene |

InChI |

InChI=1S/C13H16S/c1-7-6-12-13(9(3)8(7)2)10(4)11(5)14-12/h6H,1-5H3 |

InChI Key |

BFUKZIOWQZWADF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C)C)C(=C(S2)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo(b)thiophene, pentamethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of alkynyl sulfides with aryne intermediates. This reaction can be carried out in a one-step intermolecular manner, providing a straightforward route to the desired product . Another approach involves the use of 2-chlorobenzaldehyde and 2-mercaptoacetonitrile as starting materials, followed by coupling and decyanation steps .

Industrial Production Methods: Industrial production of benzo(b)thiophene, pentamethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts, such as palladium complexes, can enhance the efficiency of the synthesis . Additionally, environmentally sustainable strategies, such as the use of base-free generation of trisulfur radical anions, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Reaction Mechanisms

The typical mechanisms involved in the reactions of benzo(b)thiophene include:

-

Electrophilic Addition : In electrophilic cyclization reactions, the electrophilic sulfur from the dimethyl(thiodimethyl)sulfonium salt attacks the alkyne, leading to the formation of a cyclic sulfonium ion intermediate which subsequently undergoes ring closure to form the desired product .

-

Cross-Coupling Reactions : These reactions often involve the activation of C-H bonds in benzo(b)thiophene by palladium catalysts, allowing for the introduction of various substituents through coupling with electrophiles .

Functionalization

Functionalization of benzo(b)thiophene derivatives can enhance their biological activity and utility:

-

Halogenation : The introduction of halogen atoms (e.g., bromine or chlorine) into the benzothiophene structure has been shown to improve antimicrobial activity against various pathogens. For instance, 3-halobenzo(b)thiophenes were synthesized and tested for their antimicrobial properties .

-

Hydroxylation and Alcohol Substitution : The presence of hydroxyl groups or alcohol moieties has been correlated with increased antimicrobial efficacy. Studies indicate that specific substitutions can enhance biological activity significantly .

Antimicrobial Activity Data

| Compound | MIC (µg/mL) against Bacteria/Fungi | Activity Description |

|---|---|---|

| 3-Halobenzo(b)thiophene | 128 (B. cereus), 256 (S. aureus) | Moderate to significant antimicrobial activity |

| Hydroxyl-substituted Derivative | Varies; generally enhanced | Increased efficacy in microbial inhibition |

Scientific Research Applications

Benzo(b)thiophene, pentamethyl- is an organic compound that belongs to the benzothiophene class of heterocyclic compounds. It features a benzene ring fused with a thiophene ring and is characterized by five methyl groups attached to the benzothiophene core, which influence its chemical properties and reactivity.

Scientific Research Applications

Benzo(b)thiophene, pentamethyl- is a versatile compound with applications in chemistry, biology, medicine, and industry.

Chemistry

Benzo(b)thiophene, pentamethyl- can be employed as a building block in synthesizing more complex molecules, such as organic materials and pharmaceuticals.

Biology

It is useful for studying biological processes and as a probe in biochemical assays.

Medicine

Derivatives of benzo(b)thiophene are being explored for potential therapeutic uses, including anti-inflammatory and anticancer properties. Benzothiophene derivatives have demonstrated a range of biological activities, including anti-microbial, anti-cancer, anti-inflammatory, anti-oxidant, anti-tubercular, anti-diabetic, and anti-convulsant properties . Research has also focused on the synthesis and evaluation of benzo[b]thiophene-derived Schiff base ligands and their complexes for antibacterial and antifungal activities. Some compounds have shown in vitro antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Candida albicans . Additionally, studies have explored the potential of benzo[b]thiophene-2-carboxylic acid derivatives as antitubercular agents, with some compounds showing significant activity against Mycobacterium tuberculosis . Certain benzo[b]thiophenes have also been tested in vitro against multidrug-resistant Mycobacterium tuberculosis, demonstrating high activity .

Industry

It is used to produce dyes, organic semiconductors, and other advanced materials.

Monoamine Oxidase Inhibition

Research has explored novel open-structure analogs of benzo[b]thiophen-3-ols for their inhibitory activity against monoamine oxidase enzymes. Some derivatives have shown inhibition percentages greater than 50% against the B isoform, indicating potential applications in neurological disorder treatments .

Synthesis of Chiral Compounds

Asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides has been achieved using Rh-catalyzed reactions, yielding chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and enantioselectivities. These chiral compounds are valuable in pharmaceuticals and organic synthesis .

Treatment of Cancer and Inflammatory Diseases

Mechanism of Action

The mechanism of action of benzo(b)thiophene, pentamethyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of target proteins, thereby influencing their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties and applications of Benzo(b)thiophene, pentamethyl- (hypothetical data inferred from analogs) with structurally related compounds:

Notes:

- <sup>a</sup>logP values sourced from calculated properties (Crippen method) .

- <sup>b</sup>Data for pentamethyl derivative inferred from trends in methylated analogs.

- <sup>c</sup>Estimated logP based on additive contributions of methyl groups.

Key Findings:

Synthetic Accessibility: Mono- and di-methylated derivatives are readily synthesized via Pd-catalyzed cross-coupling or iodocyclization . Pentamethyl derivatives likely require multi-step strategies, such as iterative methylation or advanced intermediates like thienobenzynes . For example, tetrasubstituted benzo[b]thiophenes are synthesized via thienobenzyne intermediates at −78 °C, suggesting that pentamethyl variants may demand similarly controlled conditions .

Biological Activity :

- Methyl position significantly impacts bioactivity. For instance, moving a methyl group from C-3 to C-5 in benzo[b]thiophene derivatives increases antileukemic activity by 22.5-fold .

- Pentamethyl substitution could enhance membrane permeability (via higher logP) but may reduce metabolic stability due to steric hindrance .

Material Science Applications: Methylated derivatives like 2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene exhibit high hole mobility (>1 cm²/V·s), making them suitable for organic thin-film transistors . Pentamethyl substitution could further improve thermal stability and π-π stacking in semiconductor layers .

Environmental Impact: Methylated benzo[b]thiophenes are metabolized by bacteria (e.g., Sphingobium yanoikuyae) to sulfoxides and sulfones, but bulky substituents (e.g., pentamethyl) may resist biodegradation, leading to environmental persistence .

Data Tables

Table 1: Calculated Physicochemical Properties

| Property | Benzo[b]thiophene | 4-Methyl Derivative | 5-Methyl Derivative | Pentamethyl Derivative |

|---|---|---|---|---|

| Molecular Weight | 134.20 | 148.23 | 148.23 | 204.33 |

| logP | 2.85 | 3.21 | 3.18 | ~4.50 |

| Water Solubility (logWS) | -2.10 | -3.51 | -3.48 | <-5.00 |

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for pentamethylbenzo[b]thiophene, and how do they compare in efficiency?

- Methodology : Key approaches include:

- Nucleophilic aromatic substitution followed by cyclization, as demonstrated in the synthesis of acetyl-substituted benzo[b]thiophenes using thiol derivatives and ketones under basic conditions .

- Pd-catalyzed coupling , where 2-iodothiophenol reacts with phenols or aryl halides to form the thiophene backbone, optimized for regioselectivity .

- One-pot reactions involving oxidative hydroxymethylation or Cu(I)-catalyzed oxidation, which reduce intermediate isolation steps and improve yields (e.g., 75–85% for aldehyde derivatives) .

Q. How are benzo[b]thiophene derivatives evaluated for biological activity in preclinical studies?

- Methodology :

- In vitro assays : Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using cytotoxicity assays (MTT/XTT) to identify apoptosis-inducing agents .

- Receptor binding studies : Radioligand displacement assays quantify affinity for targets like estrogen receptors (ERα/ERβ) or 5-HT1A/B receptors .

- Pharmacokinetics : HPLC-MS/MS is used to assess metabolic stability and bioavailability in rodent plasma .

Q. What analytical techniques are critical for characterizing pentamethylbenzo[b]thiophene derivatives?

- Core Techniques :

- HPLC-PDA : Purity analysis (>98%) and quantification of degradation products under stress conditions (e.g., light, heat) .

- NMR (¹H/¹³C) : Confirms substitution patterns and methyl group regiochemistry .

- Mass Spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns (e.g., NIST reference spectra ).

Q. What environmental considerations exist for synthesizing benzo[b]thiophene derivatives?

- Green Chemistry Advances :

- Solvent-free cyclization or water-mediated reactions reduce waste .

- Catalytic systems (e.g., Cu(I)/DABCO) minimize heavy metal use .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance yields in Pd-catalyzed syntheses of benzo[b]thiophenes?

- Key Variables :

- Catalyst-Ligand Systems : Bidentate ligands (e.g., Xantphos) improve stability of Pd intermediates, reducing side reactions .

- Temperature Control : Reactions at 80–100°C balance kinetics and catalyst decomposition .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiophenol derivatives .

Q. How do spectral data discrepancies arise in characterizing methyl-substituted derivatives, and how are they resolved?

- Common Issues :

- NMR Splitting : Overlapping signals from methyl groups in crowded regions (δ 1.5–2.5 ppm) are resolved via 2D-COSY or NOESY .

- Mass Spectra Ambiguity : Isomeric methyl derivatives (e.g., 2- vs. 3-methyl) are distinguished using collision-induced dissociation (CID) patterns .

Q. What strategies reconcile contradictory bioactivity data across benzo[b]thiophene analogs?

- Approaches :

- SAR Studies : Systematic variation of substituents (e.g., acetyl vs. cyano groups) identifies critical pharmacophores .

- Computational Modeling : Docking simulations (AutoDock Vina) predict binding modes to explain divergent receptor affinities .

Q. How do electron-withdrawing/donating substituents influence the electronic properties of benzo[b]thiophene in OFET applications?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.